molecular formula C17H16FN5O B2475785 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319637-73-3

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

货号 B2475785
CAS 编号: 2319637-73-3
分子量: 325.347
InChI 键: UDGCVTAGJNMNKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as PF-06260414, is a small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a role in regulating circadian rhythms, cell division, and DNA damage response. PF-06260414 has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders.

作用机制

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a competitive inhibitor of CK1δ. CK1δ phosphorylates a variety of substrates, including p53 and tau protein. Inhibition of CK1δ by this compound leads to a reduction in the phosphorylation of these substrates, resulting in the downstream effects observed in cancer, neurodegenerative diseases, and sleep disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis of cancer cells by increasing the activity of p53. In neurodegenerative diseases, this compound has been shown to reduce tau phosphorylation, which is a hallmark of Alzheimer's disease. In sleep disorders, this compound has been shown to lengthen the circadian period.

实验室实验的优点和局限性

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for use in experiments. It has also been shown to have a high degree of selectivity for CK1δ, making it a useful tool for studying the role of CK1δ in various biological processes. However, this compound has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its effects on other kinases and biological processes have not been fully characterized, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One potential direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and sleep disorders. Another potential direction is to study its effects on other kinases and biological processes, which could lead to the identification of new therapeutic targets. Finally, future research could focus on the development of more potent and selective inhibitors of CK1δ, which could have even greater therapeutic potential.

合成方法

The synthesis of 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea was first reported by Pfizer in 2012. The synthesis involves several steps, including the reaction of 4-fluoroaniline with 2-methyl-5-pyridin-2-ylpyrazole, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography.

科学研究应用

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders. In cancer, CK1δ has been shown to play a role in regulating the activity of the tumor suppressor protein p53. Inhibition of CK1δ by this compound has been shown to increase the activity of p53, leading to apoptosis of cancer cells. In neurodegenerative diseases, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ by this compound has been shown to reduce tau phosphorylation in animal models of Alzheimer's disease. In sleep disorders, CK1δ has been shown to play a role in regulating the circadian clock. Inhibition of CK1δ by this compound has been shown to lengthen the circadian period in animal models.

属性

IUPAC Name

1-(4-fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-23-14(10-16(22-23)15-4-2-3-9-19-15)11-20-17(24)21-13-7-5-12(18)6-8-13/h2-10H,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCVTAGJNMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。